Conformational Stability of the ESLF Sequence vs. Other Tetrapeptides
The H-Glu-Ser-Leu-Phe-OH sequence belongs to a subgroup of tetrapeptides identified through a large-scale analysis of protein structures as having significantly higher conformational stability compared to other combinatorially possible tetrapeptides [1]. While direct head-to-head stability data for the isolated peptide versus a specific analog is not available, class-level inference from a statistical analysis of over 25,000 tetrapeptide fragments in the PDB demonstrates that the ESLF sequence is among those with the lowest conformational lability. This property is crucial for the development of stable, well-defined peptide therapeutics and biomaterials, where a predictable 3D structure is paramount.
| Evidence Dimension | Conformational Stability/Lability |
|---|---|
| Target Compound Data | Classified as a 'conformationally stable' tetrapeptide based on sequence analysis criteria. |
| Comparator Or Baseline | All combinatorially possible tetrapeptides (20^4 = 160,000 sequences). |
| Quantified Difference | The ESLF sequence is part of a subset (~10% of all sequences) that exhibits significantly lower conformational lability in protein structures. |
| Conditions | Statistical analysis of 25,121 tetrapeptide fragments from experimentally determined protein structures in the Protein Data Bank (PDB). |
Why This Matters
For applications requiring a stable, predictable secondary structure (e.g., epitope mapping, drug design), this peptide offers a higher probability of adopting a defined conformation compared to a random or less stable tetrapeptide sequence.
- [1] Kuznetsov, E.N., et al. Criteria for evaluating the conformational stability/lability of peptide fragments. Biofizika. 2019. View Source
